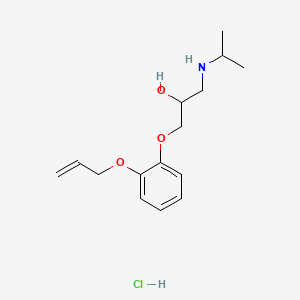

Chlorhydrate d'oxprénolol

Vue d'ensemble

Description

Il est utilisé dans le traitement de l'hypertension artérielle, de l'angine de poitrine, des arythmies et de l'anxiété . Ce composé est lipophile, ce qui lui permet de traverser la barrière hémato-encéphalique, ce qui se traduit par une incidence plus élevée d'effets secondaires liés au système nerveux central par rapport aux bêta-bloquants plus hydrophiles .

Applications De Recherche Scientifique

Oxprenolol hydrochloride has a wide range of scientific research applications:

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases and anxiety disorders.

Industry: Utilized in the formulation of sustained-release tablets and other pharmaceutical preparations.

Mécanisme D'action

Target of Action

Oxprenolol hydrochloride primarily targets the Beta-1 adrenergic receptor . These receptors are predominantly found in the heart and vascular smooth muscle . They play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Mode of Action

Oxprenolol hydrochloride is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, oxprenolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This binding inhibits the effects of the catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Biochemical Pathways

Oxprenolol also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction . By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin . This inhibition leads to a decrease in angiotensin II and aldosterone production . As a result, oxprenolol inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone .

Pharmacokinetics

Oxprenolol is a lipophilic molecule, which allows it to cross the blood-brain barrier . It is well absorbed but undergoes considerable first-pass loss . About 80% of oxprenolol is bound to protein in the blood . Less than 4% of oxprenolol is excreted unchanged in the urine .

Result of Action

The binding of oxprenolol to beta-adrenergic receptors results in a decrease in heart rate, cardiac output, and blood pressure . This makes it effective in the treatment of conditions such as hypertension, angina pectoris, arrhythmias, and anxiety .

Action Environment

Oxprenolol is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol . This is due to its lipophilic nature, which allows it to cross the blood-brain barrier more easily .

Analyse Biochimique

Biochemical Properties

Oxprenolol hydrochloride competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .

Cellular Effects

Oxprenolol hydrochloride’s binding at beta (1)-adrenergic receptors leads to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .

Molecular Mechanism

The molecular mechanism of action of Oxprenolol hydrochloride involves its competition with adrenergic neurotransmitters for binding at sympathetic receptor sites . Like propranolol and timolol, Oxprenolol hydrochloride binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .

Temporal Effects in Laboratory Settings

The plasma concentration:time profile produced after the oral administration of Oxprenolol hydrochloride is remarkably consistent and reproducible . Intrasubject and intersubject variability is small, and the administration of the drug after food or with many other drugs has very little effect .

Metabolic Pathways

Oxprenolol hydrochloride is metabolized in the liver

Transport and Distribution

Oxprenolol hydrochloride is a lipophilic molecule, which means it is well absorbed and then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood-brain barrier , it can be inferred that it may localize in various cellular compartments

Méthodes De Préparation

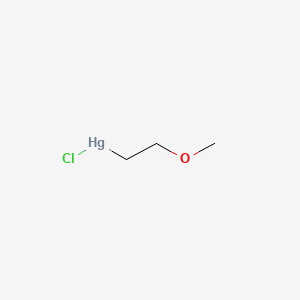

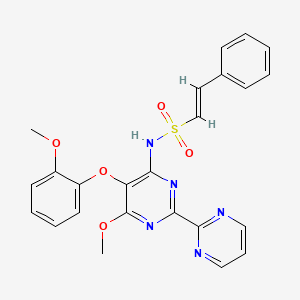

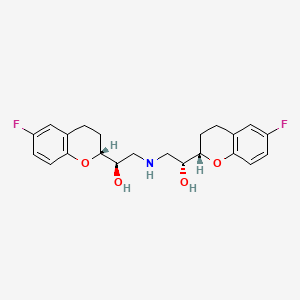

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate d'oxprénol peut être synthétisé par un processus en plusieurs étapes. La synthèse implique généralement la réaction du 2-(allyloxy)phénol avec l'épichlorhydrine pour former un intermédiaire époxyde. Cet intermédiaire est ensuite mis en réaction avec l'isopropylamine pour produire de l'oxprénol. La dernière étape consiste à convertir l'oxprénol en sa forme de sel de chlorhydrate .

Méthodes de Production Industrielle : Dans les milieux industriels, la production de chlorhydrate d'oxprénol implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate d'oxprénol subit diverses réactions chimiques, notamment :

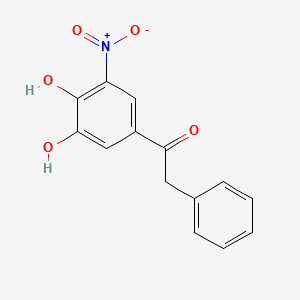

Oxydation : La dégradation oxydative peut se produire, en particulier dans des conditions difficiles.

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent être induites dans des conditions spécifiques.

Substitution : Les réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe allyloxy.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les nucléophiles comme le méthylate de sodium peuvent induire des réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés phénoliques, tandis que la substitution peut entraîner divers dérivés éthers .

4. Applications de la Recherche Scientifique

Le chlorhydrate d'oxprénol a une large gamme d'applications de recherche scientifique :

Biologie : Étudié pour ses effets sur les récepteurs bêta-adrénergiques dans divers systèmes biologiques.

Médecine : Largement étudié pour ses effets thérapeutiques dans les maladies cardiovasculaires et les troubles anxieux.

Industrie : Utilisé dans la formulation de comprimés à libération prolongée et d'autres préparations pharmaceutiques.

5. Mécanisme d'Action

Le chlorhydrate d'oxprénol exerce ses effets en entrant en compétition avec les neurotransmetteurs adrénergiques tels que les catécholamines pour la liaison aux sites des récepteurs sympathiques. Il se lie aux récepteurs bêta-1 adrénergiques du cœur et des muscles lisses vasculaires, inhibant les effets des catécholamines comme l'adrénaline et la noradrénaline. Cela entraîne une diminution de la fréquence cardiaque, du débit cardiaque et de la pression artérielle . De plus, il inhibe la production de rénine, réduisant ainsi la production d'angiotensine II et d'aldostérone, ce qui entraîne une diminution de la vasoconstriction et de la rétention d'eau .

Composés Similaires :

Propranolol : Un autre bêta-bloquant non sélectif ayant des utilisations thérapeutiques similaires, mais différant dans son profil pharmacocinétique.

Aténolol : Un bêta-bloquant sélectif bêta-1 avec moins d'effets secondaires sur le système nerveux central en raison de sa nature hydrophile.

Sotalol : Un bêta-bloquant non sélectif avec des propriétés antiarythmiques supplémentaires.

Unicité du Chlorhydrate d'Oxprénol : Le chlorhydrate d'oxprénol est unique en raison de son activité sympathomimétique intrinsèque, qui procure des effets agonistes partiels au niveau des récepteurs bêta-adrénergiques. Cette propriété peut entraîner moins d'effets secondaires liés à la bradycardie et au métabolisme lipidique par rapport aux autres bêta-bloquants .

Comparaison Avec Des Composés Similaires

Propranolol: Another non-selective beta-blocker with similar therapeutic uses but differing in its pharmacokinetic profile.

Atenolol: A selective beta-1 blocker with fewer central nervous system side effects due to its hydrophilic nature.

Sotalol: A non-selective beta-blocker with additional antiarrhythmic properties.

Uniqueness of Oxprenolol Hydrochloride: Oxprenolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which provides partial agonist effects at beta-adrenergic receptors. This property can result in fewer side effects related to bradycardia and lipid metabolism compared to other beta-blockers .

Propriétés

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6452-71-7 (Parent) | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021093 | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-73-9, 22972-97-0 | |

| Record name | Oxprenolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trasicor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxprenolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXPRENOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

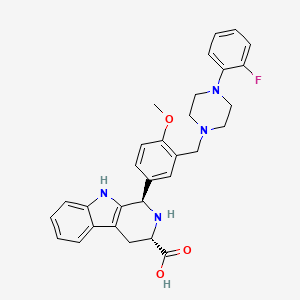

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)

![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)